molecular formula C22H27N3O3S B4778151 N-(5-tert-butyl-2-methoxyphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide

N-(5-tert-butyl-2-methoxyphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide

Cat. No. B4778151
M. Wt: 413.5 g/mol
InChI Key: UQPOJDKFGMEAQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-tert-butyl-2-methoxyphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide, also known as BAY 41-2272, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

N-(5-tert-butyl-2-methoxyphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine monophosphate (cGMP). cGMP then causes relaxation of smooth muscle cells, leading to vasodilation and increased blood flow. This compound 41-2272 has also been shown to inhibit the activity of phosphodiesterase 5 (PDE5), which can further increase cGMP levels and enhance its vasodilatory effects.
Biochemical and Physiological Effects:
This compound 41-2272 has been found to have several biochemical and physiological effects. It has been shown to increase cGMP levels, which can lead to vasodilation and improved blood flow. This compound 41-2272 has also been found to inhibit the growth of cancer cells, potentially through the induction of apoptosis or the inhibition of cell proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-tert-butyl-2-methoxyphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide 41-2272 in lab experiments is its specificity for sGC and PDE5, which allows for targeted effects on vasodilation and cancer cell growth. However, one limitation is the potential for off-target effects, as this compound 41-2272 can also interact with other enzymes and receptors in the body.

Future Directions

There are several potential future directions for research on N-(5-tert-butyl-2-methoxyphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide 41-2272. One area of interest is its potential use in combination therapy for cancer, as it has been shown to enhance the effects of chemotherapy and radiation therapy. Additionally, further studies could investigate the effects of this compound 41-2272 on other diseases and conditions, such as pulmonary hypertension and erectile dysfunction. Lastly, the development of more specific and potent sGC activators could lead to improved therapeutic outcomes for patients.

Scientific Research Applications

N-(5-tert-butyl-2-methoxyphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide 41-2272 has been studied for its potential therapeutic properties, particularly in the treatment of cardiovascular diseases and cancer. It has been shown to have vasodilatory effects, which can help to improve blood flow and reduce blood pressure in patients with hypertension. Additionally, this compound 41-2272 has been found to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

N-(5-tert-butyl-2-methoxyphenyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S/c1-15-21(16(2)25(23-15)18-10-8-7-9-11-18)29(26,27)24-19-14-17(22(3,4)5)12-13-20(19)28-6/h7-14,24H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPOJDKFGMEAQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)S(=O)(=O)NC3=C(C=CC(=C3)C(C)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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